

In-Depth Spectroscopic Analysis of 2-Bromo-N,N-dimethylbenzylamine: A Technical Guide

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Compound of Interest

Compound Name:	2-Bromo-N,N-dimethylbenzylamine
Cat. No.:	B1294332

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This technical guide offers a comprehensive overview of the spectroscopic data for **2-Bromo-N,N-dimethylbenzylamine**, a key intermediate in various chemical syntheses. The information presented is curated for researchers, scientists, and professionals in the field of drug development, providing detailed insights from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Spectroscopic Data Summary

The following tables provide a structured summary of the available spectroscopic data for **2-Bromo-N,N-dimethylbenzylamine** ($C_9H_{12}BrN$, Molar Mass: 214.10 g/mol).

¹H Nuclear Magnetic Resonance (NMR) Data

The proton NMR spectrum was recorded on a Bruker DPX-400 spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) [ppm]	Multiplicity	Assignment of Protons
7.16	Multiplet	Aromatic (H-5)
6.98	Multiplet	Aromatic (H-4)
Not specified	Multiplet	Other Aromatic (H-3, H-6)
3.31	Singlet	Methylene (-CH ₂ -)
2.15	Singlet	N-Methyl (-N(CH ₃) ₂)

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR data confirms the carbon framework of the molecule.

Chemical Shift (δ) [ppm]	Assignment of Carbons
138.13	Quaternary Aromatic Carbon (C-Br)
Not specified	-
Not specified	-
Not specified	-

Infrared (IR) Spectroscopy Data

The IR spectrum highlights the key functional groups present in **2-Bromo-N,N-dimethylbenzylamine**.

Wavenumber [cm ⁻¹]	Intensity	Functional Group Assignment
3044	Strong	Aromatic C-H Stretch
2981	Medium	Aliphatic C-H Stretch (-CH ₂ -)
1593	Medium	Aromatic C=C Stretch
1272	Strong	C-N Stretch

Mass Spectrometry (MS) Data

While experimental mass spectra are not readily available in the cited literature, predicted data suggests key fragmentation patterns. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) is expected for the molecular ion and any bromine-containing fragments.

Expected Fragmentation: The primary fragmentation pathway is anticipated to be benzylic cleavage, a common process for benzylamines, leading to the loss of the dimethylamino group. Alpha-cleavage, the breaking of the bond between the nitrogen and the benzyl group, is also a probable fragmentation route.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **2-Bromo-N,N-dimethylbenzylamine** are provided below.

Synthesis of 2-Bromo-N,N-dimethylbenzylamine

This protocol details the amination of 2-bromobenzylbromide.[\[1\]](#)

- **Reaction Setup:** Dissolve 2-bromobenzylbromide (1.0 mmole, 0.2499 g) in dichloromethane (25 cm³).
- **Amine Addition:** Add the solution dropwise to a 33% solution of dimethylamine in ethanol (1.5 mmole, 0.20 cm³).
- **Reaction:** Stir the mixture for approximately 6 hours in a quick-fit flask.
- **Workup:** Neutralize the mixture with a 10% solution of NaHCO₃. Separate the organic layer, dry it over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the pure product.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard.

- Instrumentation: Use a 400 MHz NMR spectrometer.
- ^1H NMR Acquisition: Employ a standard single-pulse experiment. Set the spectral width to encompass the expected proton signals (typically 0-10 ppm). Acquire a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Use a standard proton-decoupled pulse program. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Perform phase and baseline corrections on the resulting spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **2-Bromo-N,N-dimethylbenzylamine**, place a small drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr) to form a thin film.
- Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm^{-1} .
- Cleaning: After the measurement, clean the salt plates with a suitable dry solvent (e.g., anhydrous isopropanol) and store them in a desiccator.

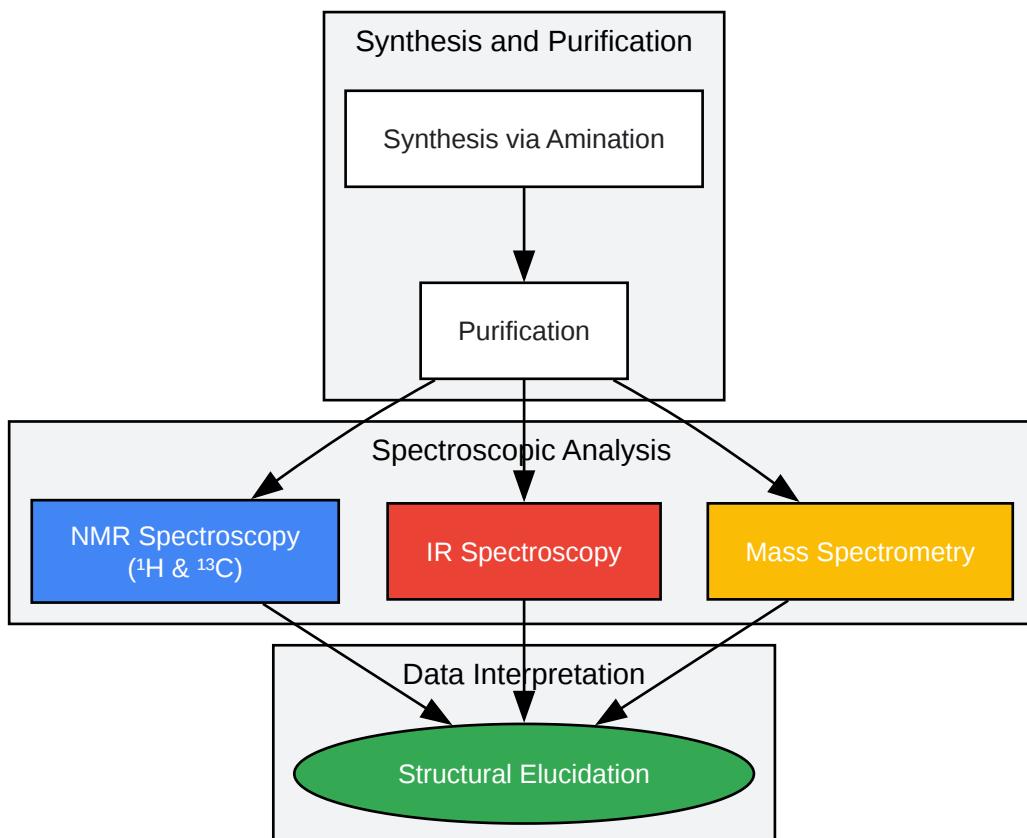
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution (e.g., 1-10 $\mu\text{g/mL}$) of the analyte in a volatile solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer with an electrospray ionization (ESI) source for soft ionization, which is suitable for observing the molecular ion.
- Data Acquisition: Operate the instrument in positive ion mode. Set the mass analyzer to scan a range that includes the expected molecular weight of the compound (e.g., m/z 50-300).
- Tandem MS (MS/MS): To investigate fragmentation, select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

- Data Analysis: Examine the full scan spectrum for the molecular ion and its isotopic pattern. Analyze the MS/MS spectrum to identify characteristic fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow from synthesis to the comprehensive spectroscopic analysis and structural confirmation of **2-Bromo-N,N-dimethylbenzylamine**.



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Caption: Workflow for the synthesis and spectroscopic analysis.

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References

- 1. docsdrive.com [docsdrive.com]
- To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of 2-Bromo-N,N-dimethylbenzylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294332#2-bromo-n-n-dimethylbenzylamine-spectroscopic-data-nmr-ir-ms]

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